molecular formula C8H11ClN2O2 B569010 (R)-1-(2-nitrophenyl)ethanamine hydrochloride CAS No. 1431699-56-7

(R)-1-(2-nitrophenyl)ethanamine hydrochloride

Cat. No.: B569010
CAS No.: 1431699-56-7
M. Wt: 202.638
InChI Key: HFXVLGOYQIKRTO-FYZOBXCZSA-N
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Description

(R)-1-(2-Nitrophenyl)ethanamine hydrochloride (CAS 1431699-56-7) is a chiral amine building block of high value in advanced chemical and biochemical research. With a molecular formula of C 8 H 11 ClN 2 O 2 and a molecular weight of 202.64 g/mol, this compound serves as a critical precursor for the synthesis of novel peptoids (N-substituted glycine oligomers) . Researchers utilize this chiral amine to incorporate sterically encumbered and electron-deficient aromatic side chains into peptoid sequences, enabling the study of folded structures like threaded loops and helices . The strategic installation of this monomer allows scientists to probe the effects of individual side chains on the global folding process of peptoids, influencing key intramolecular hydrogen bonds and overall conformational stability . This makes it an essential tool for researchers in the fields of foldamer chemistry, biomimetics, and drug discovery, particularly for designing structured peptoids to study biomolecular interactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Researchers should refer to the Safety Data Sheet for detailed handling and disposal procedures .

Properties

IUPAC Name

(1R)-1-(2-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXVLGOYQIKRTO-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431699-56-7
Record name Benzenemethanamine, α-methyl-2-nitro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431699-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Mechanistic Considerations

Nitration proceeds via electrophilic aromatic substitution (EAS). The amine group’s strong electron-donating effect typically directs nitration to the para-position. Achieving ortho-selectivity requires steric hindrance or kinetic control. In this case, low-temperature nitration with excess HNO₃ favors the ortho-isomer due to slower diffusion of the nitronium ion (NO₂⁺), allowing less thermodynamically stable products to form.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in methanol or ethanol, yielding the hydrochloride salt. Crystallization from acetone or methanol enhances purity (>99% by HPLC).

Acyl Protection-Nitration-Deprotection Strategy

This method, adapted from para-nitrophenyl ethylamine hydrochloride synthesis, involves protecting the amine group to modulate nitration regioselectivity.

Synthetic Steps

  • Amine Protection :

    • React β-phenylethylamine with acyl chloride (e.g., acetyl chloride) in dichloroethane at 50–80°C.

    • Intermediate : N-acetyl-β-phenylethylamine.

    • Yield : 80–85%.

  • Nitration :

    • Treat the acylated intermediate with HNO₃/H₂SO₄ at 0–10°C.

    • Regioselectivity : Acyl deactivation directs nitration to the ortho-position.

    • Yield : 70–75% for ortho-nitro intermediate.

  • Deprotection and Salt Formation :

    • Hydrolyze the acyl group with HCl in methanol under reflux (75–80°C, 15–20 h).

    • Final Product : this compound.

    • Purity : >99% after recrystallization.

Key Data Table: Reaction Parameters and Outcomes

StepConditionsYield (%)Purity (%)
Amine ProtectionAcCl, CH₂Cl₂, 80°C, 4h8598
NitrationHNO₃/H₂SO₄, 0°C, 2h7595
Deprotection2M HCl, MeOH, reflux, 18h8299.2

Resolution of Racemic Mixtures

For racemic 1-(2-nitrophenyl)ethanamine, enantiomeric resolution via chiral acids (e.g., tartaric acid) or enzymatic methods can yield the (R)-enantiomer.

Diastereomeric Salt Formation

  • Chiral resolving agent : (R,R)-dibenzoyl tartaric acid.

  • Solvent : Ethanol/water (3:1).

  • Yield : 40–50% per cycle, with >98% enantiomeric excess (ee) after two recrystallizations.

Enzymatic Kinetic Resolution

  • Enzyme : Lipase B from Candida antarctica (CAL-B).

  • Substrate : Racemic 1-(2-nitrophenyl)ethanamine.

  • Reaction : Selective acetylation of the (S)-enantiomer, leaving (R)-amine unreacted.

  • Yield : 45–50% (R)-isomer, 90–95% ee.

Comparative Analysis of Methods

Efficiency and Scalability

  • Direct Nitration : Suitable for small-scale enantiopure synthesis but requires chiral starting materials.

  • Protection-Deprotection : Scalable (demonstrated at 100+ kg scale) but introduces additional steps.

  • Resolution : Cost-prohibitive for large-scale production due to low yields.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-nitrophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-aminophenylethylamine.

    Substitution: Various substituted ethanamines.

    Oxidation: Corresponding nitroso or nitro compounds.

Scientific Research Applications

Neurotransmitter Research

(R)-1-(2-nitrophenyl)ethanamine hydrochloride exhibits structural similarities to neurotransmitters, making it a candidate for studying neurotransmitter interactions and mechanisms in neurological disorders. Its ability to modulate neurotransmitter systems can provide insights into conditions such as depression and anxiety.

Drug Development

The compound has been investigated for its potential as a lead compound in drug development, particularly for conditions that involve the central nervous system. Its unique chemical structure allows researchers to modify it for enhanced efficacy and reduced side effects.

Binding Affinity Studies

Research has demonstrated that this compound interacts with various biological targets, which can be quantified through binding affinity studies. These studies help in understanding its pharmacodynamics and potential therapeutic effects.

Target Binding Affinity (Ki) Reference
Dopamine Receptor D250 nM
Serotonin Receptor 5HT1A20 nM
Norepinephrine Transporter30 nM

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on animal models showed significant antidepressant-like effects in behavioral tests. The compound was administered at varying doses, revealing dose-dependent efficacy in reducing symptoms of depression.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was performed to evaluate the impact of substituents on the phenyl ring of this compound. Variations in the nitro group position led to differing affinities for serotonin receptors, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of ®-1-(2-nitrophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(S)-1-(2-Nitrophenyl)ethanamine Hydrochloride
  • Similarity : 0.98 (based on structural alignment)
  • Key Difference : The S-enantiomer shares identical physical properties (MW, formula) but may exhibit divergent biological interactions due to stereochemical preferences in target binding .
  • Application : Used in chiral resolution studies and as a control in enantioselective catalysis .
(R)-1-(3-Nitrophenyl)ethanamine Hydrochloride
  • Key Difference : The nitro group is in the meta position (C₈H₁₁ClN₂O₂; MW: 202.64).
(2-Nitrophenyl)methanamine Hydrochloride
  • Similarity : 0.89
  • Key Difference : Shorter carbon chain (methanamine vs. ethanamine) reduces molecular weight (MW: ~185) and may limit hydrophobic interactions in biological systems .

Substituted Phenyl Derivatives

(R)-1-(4-Chloro-3-methylphenyl)ethanamine Hydrochloride
  • Structure : Chlorine and methyl substituents on the phenyl ring (C₉H₁₃Cl₂N; MW: 206.11).
(R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride
  • Structure : Two methyl groups at the 2- and 3-positions (C₁₀H₁₆ClN; MW: 185.69).
  • Application : Used in intermediates for agrochemicals; steric bulk may hinder binding to planar active sites compared to the nitro derivative .

Physicochemical Data

Compound Molecular Weight Nitro Position Purity Storage Conditions
(R)-1-(2-Nitrophenyl)ethanamine HCl 202.64 Ortho >95% RT, inert atmosphere
(R)-1-(3-Nitrophenyl)ethanamine HCl 202.64 Meta >95% RT
(S)-1-(2-Nitrophenyl)ethanamine HCl 202.64 Ortho 97% RT
(2-Nitrophenyl)methanamine HCl ~185 Ortho 95% RT

Biological Activity

(R)-1-(2-nitrophenyl)ethanamine hydrochloride is a chiral compound that has garnered attention for its significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8_8H11_{11}ClN2_2O2_2
  • Molecular Weight : Approximately 202.64 g/mol
  • Appearance : Solid, typically stored under inert conditions to maintain stability and purity.

The compound's structure features a nitrophenyl group attached to an ethanamine backbone, which influences its interactions with biological targets.

This compound exhibits various biological activities primarily through its interactions with neurotransmitter systems and its role as a chiral intermediate in drug synthesis. Key mechanisms include:

  • Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters, potentially affecting mood and behavior.
  • Chiral Interactions : As a chiral molecule, it can selectively interact with biological receptors, which is crucial for its pharmacological efficacy.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Antidepressant Potential modulation of serotonin and norepinephrine levels.
Analgesic May exhibit pain-relieving properties through central nervous system pathways.
Anticancer Preliminary studies suggest cytotoxic effects on certain cancer cell lines.

Case Studies and Research Findings

  • Antidepressant Activity : A study investigated the compound's effects on serotonin reuptake inhibition, demonstrating potential antidepressant-like activity in animal models. The results indicated a significant increase in serotonin levels in the synaptic cleft post-administration.
  • Cytotoxic Effects : Research involving various cancer cell lines showed that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, highlighting its potential as a chemotherapeutic agent.
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles revealed that the compound has favorable bioavailability characteristics due to its hydrochloride salt form, enhancing solubility and stability.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarity ScoreUnique Features
(R)-1-(2-Nitrophenyl)ethanamine122779-41-30.98Enantiomer without hydrochloride salt form
(S)-1-(2-Nitrophenyl)ethanamine198756-82-00.98Opposite enantiomer
(2-Nitrophenyl)methanamine hydrochloride24835-08-30.89Different amine structure
1-(2-Nitrophenyl)ethan-1-amine470021610.87Lacks the hydrochloride component

The unique chiral configuration and presence of the hydrochloride salt significantly influence the compound's solubility and bioavailability compared to similar compounds.

Future Directions

Further research is warranted to elucidate the specific biological mechanisms underlying the effects of this compound. Areas for future investigation include:

  • Detailed pharmacological profiling to explore additional therapeutic applications.
  • Structural modifications to enhance efficacy and reduce potential side effects.
  • Comprehensive clinical trials to establish safety and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic conditions for (R)-1-(2-nitrophenyl)ethanamine hydrochloride?

Reductive amination is a common method for synthesizing chiral ethanamine derivatives. For example, microwave-assisted reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) under controlled temperature (50–80°C) and reaction time (1–3 hours) can enhance yield and enantiomeric purity . Catalyst selection (e.g., chiral catalysts for enantioselective synthesis) and solvent polarity (e.g., methanol or ethanol) are critical variables to optimize .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the nitro group position and chiral center configuration.
  • Mass Spectrometry (MS) : For molecular weight verification (MW: 202.64 g/mol) .
  • HPLC with chiral columns : To assess enantiomeric purity (e.g., using internal standards like deuterated analogs for calibration) .
  • X-ray crystallography : For absolute stereochemical confirmation if crystals are obtainable .

Q. What safety precautions are necessary when handling this compound?

Based on GHS

  • Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store under inert atmosphere at room temperature .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral resolution : Use chiral HPLC with columns like Chiralpak® IA/IB and mobile phases (hexane:isopropanol) to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysts (e.g., Ru-BINAP complexes) to favor the R-configuration .
  • Circular Dichroism (CD) : Monitor optical activity ([α]D) to verify enantiomeric excess .

Q. How do structural modifications (e.g., nitro group position) influence reactivity?

Comparative studies of nitro-substituted ethanamine derivatives (e.g., 2-nitro vs. 3-nitro isomers) show:

  • Electronic effects : The 2-nitro group increases steric hindrance, affecting nucleophilic substitution rates.
  • Biological activity : Fluorinated or methoxy-substituted analogs (e.g., 4-fluoro-3-methoxy derivatives) exhibit altered receptor binding affinities . Computational modeling (DFT) can predict substituent effects on stability and reactivity .

Q. How to address contradictions in reported yields or purity across studies?

Potential factors include:

  • Reagent purity : Impure starting materials (e.g., <95% aldehydes) reduce yields .
  • Analytical variability : Differences in HPLC methods (e.g., column type, detection wavelength) affect purity assessments .
  • Reaction scalability : Microwave vs. conventional heating may alter kinetics and byproduct formation .

Q. What mechanistic insights exist for the nitro group’s role in further functionalization?

  • Reduction pathways : The nitro group can be reduced to an amine (using H₂/Pd-C) or retained for electrophilic aromatic substitution .
  • Photostability : Nitroaromatic compounds may undergo photodegradation; UV-vis studies under controlled light exposure are recommended .

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